2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
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Overview
Description
2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid is an organic compound with the molecular formula C11H12N2O2. It belongs to the benzimidazole family, which is known for its diverse pharmacological activities. This compound is characterized by a benzimidazole ring substituted with a propanoic acid group, making it a versatile molecule in various chemical and biological applications .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit antiprotozoal activity by inhibiting tubulin polymerization .
Mode of Action
It is plausible that it may interact with its targets, possibly tubulin, and inhibit their function, leading to the disruption of essential biological processes .
Biochemical Pathways
Given the potential target, it may affect the polymerization of tubulin, a critical process in cell division and structure .
Result of Action
If it acts similarly to other benzimidazole derivatives, it may disrupt cell division and structure by inhibiting tubulin polymerization .
Biochemical Analysis
Biochemical Properties
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzimidazole core of the compound can bind to enzyme active sites, potentially inhibiting or activating enzymatic reactions. This interaction is crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function . Additionally, its interaction with cell signaling pathways can lead to changes in cell behavior and response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound’s effects can change over time due to its stability and degradation products. Long-term studies have shown that the compound can maintain its activity for extended periods, but its degradation products may also have biological activity, influencing the overall effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic balance . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biological activity . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with 2-methylpropanal in the presence of an acid catalyst to form this compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the benzimidazole ring.
Functional Group Modification: The resulting benzimidazole derivative is then subjected to further reactions to introduce the propanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Comparison with Similar Compounds
- 2-(1H-benzimidazol-2-yl)acetic acid
- 2-(1H-benzimidazol-2-yl)propanoic acid
- 2-(2-methyl-1H-benzimidazol-1-yl)acetic acid
Comparison: 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid is unique due to the presence of the methyl group on the benzimidazole ring and the propanoic acid functional group. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the methyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCOUPNAPANBEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968668 |
Source
|
Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5389-97-9 |
Source
|
Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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